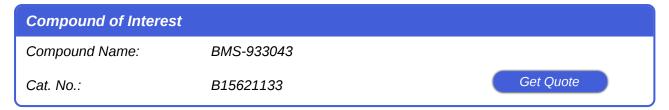


Application Notes and Protocols: BMS-933043 in Primary Human T Cell Cultures

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the biological activity of **BMS-933043**, a RORyt inverse agonist, in primary human T cell cultures. The protocols outlined below are based on established techniques for evaluating RORyt inhibitors and their impact on T helper 17 (Th17) cell differentiation and function.

Introduction to BMS-933043 and RORyt

BMS-933043 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt). RORyt is a key transcription factor that governs the differentiation of pro-inflammatory Th17 cells.[1] These cells are characterized by their production of cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] By binding to RORyt, inverse agonists like BMS-933043 inhibit its transcriptional activity, leading to a reduction in Th17 cell differentiation and the subsequent decrease in pro-inflammatory cytokine production.[1] The successful clinical application of anti-IL-17 monoclonal antibodies has highlighted the therapeutic potential of targeting this pathway.[3]

Data Presentation: Efficacy of RORyt Inverse Agonists on IL-17A Production



While specific quantitative data for **BMS-933043** in primary human T cells is not readily available in the public domain, the following table summarizes representative data for a closely related RORyt inverse agonist, BMS-986251, which shares a similar core structure. This data illustrates the expected potency of this class of compounds in inhibiting IL-17A production in human whole blood stimulated with anti-CD3 and anti-CD28 antibodies.

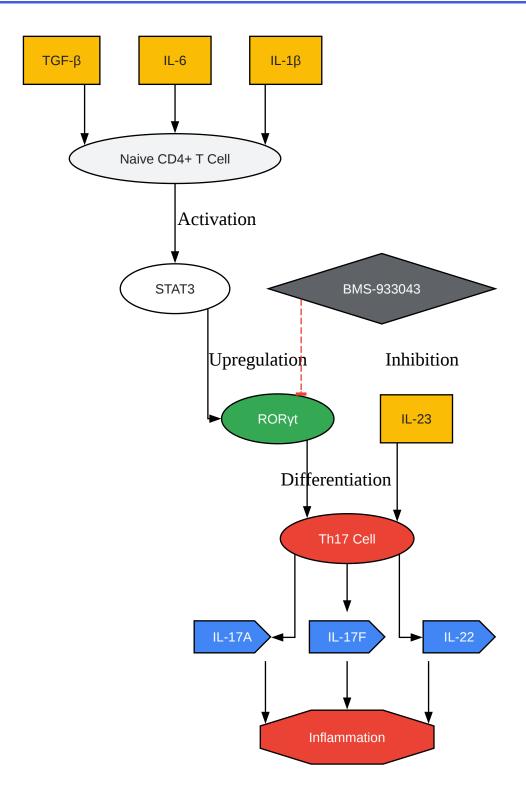
Compound	Assay	Target	Potency (EC50)	Reference
BMS-986251	IL-17A Production Inhibition	Human Whole Blood	Value not specified, but evaluated	[3]
Hypothetical Data for BMS- 933043	IL-17A Production Inhibition	Primary Human Th17 Cells	Sub-micromolar range	

Note: The potency of RORyt inverse agonists is typically in the sub-micromolar range for the inhibition of IL-17A secretion from human Th17 cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RORyt signaling pathway in Th17 cells and a general experimental workflow for evaluating the effect of **BMS-933043**.

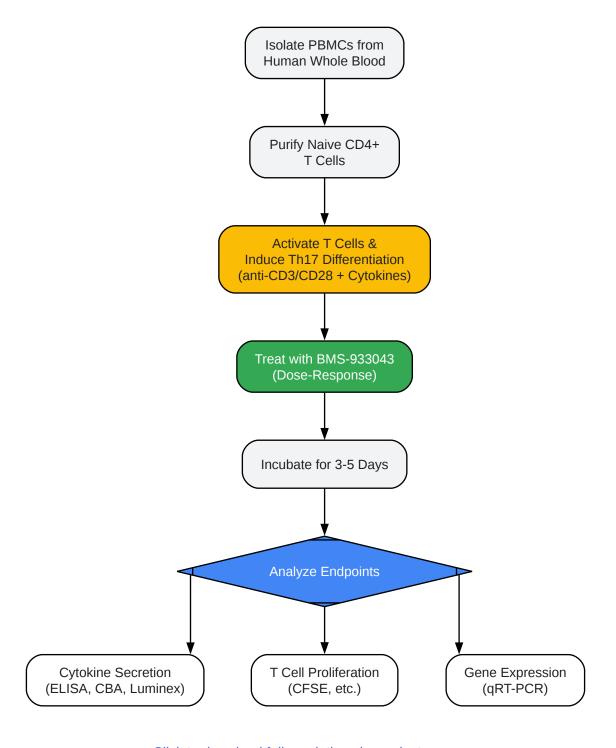




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Caption: RORyt signaling pathway in Th17 cell differentiation.





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Caption: Experimental workflow for assessing BMS-933043 effects.

Experimental Protocols



Protocol 1: Isolation and Culture of Primary Human CD4+ T Cells

Objective: To isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) for subsequent culture and experimentation.

Materials:

- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin
- Human CD4+ T Cell Isolation Kit (negative selection)
- Phosphate Buffered Saline (PBS)

Procedure:

- Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Wash the isolated PBMCs twice with PBS.
- Isolate naive CD4+ T cells from the PBMC population using a negative selection immunomagnetic cell separation kit, following the manufacturer's instructions.
- Resuspend the purified CD4+ T cells in complete RPMI-1640 medium.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Th17 Differentiation and BMS-933043 Treatment

Objective: To induce the differentiation of naive CD4+ T cells into Th17 cells and to assess the inhibitory effect of **BMS-933043** on this process.

Materials:



- Purified primary human naive CD4+ T cells
- 96-well flat-bottom culture plates
- Anti-human CD3 and anti-human CD28 antibodies (plate-bound or soluble)
- Th17 polarizing cytokine cocktail:
 - Recombinant Human IL-1β
 - Recombinant Human IL-6
 - Recombinant Human IL-23
 - Recombinant Human TGF-β
 - Anti-human IL-4 antibody
 - Anti-human IFN-y antibody
- BMS-933043 (dissolved in DMSO)
- Complete RPMI-1640 medium

Procedure:

- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 μg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS before use.
- Seed the purified naive CD4+ T cells at a density of 1-2 x 10⁶ cells/mL in the anti-CD3 coated wells.
- Add soluble anti-CD28 antibody (e.g., 1-2 μg/mL).
- Add the Th17 polarizing cytokine cocktail to the culture medium.[4]
- Add BMS-933043 at various concentrations (e.g., a serial dilution from 10 μ M to 0.1 nM) to the designated wells. Include a DMSO vehicle control.



• Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.[5]

Protocol 3: Analysis of IL-17A Secretion by ELISA

Objective: To quantify the amount of IL-17A secreted into the cell culture supernatant following Th17 differentiation and treatment with **BMS-933043**.

Materials:

- Cell culture supernatants from Protocol 2
- Human IL-17A ELISA Kit
- Microplate reader

Procedure:

- After the incubation period, centrifuge the 96-well plates and carefully collect the culture supernatants.
- Perform the IL-17A ELISA according to the manufacturer's instructions.
- Measure the absorbance using a microplate reader.
- Calculate the concentration of IL-17A in each sample based on the standard curve.
- Determine the IC50 value of BMS-933043 for the inhibition of IL-17A production by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 4: T Cell Proliferation Assay using CFSE

Objective: To assess the effect of BMS-933043 on the proliferation of primary human T cells.

Materials:

- Purified primary human CD4+ T cells
- Carboxyfluorescein succinimidyl ester (CFSE)



- Complete RPMI-1640 medium
- Anti-human CD3 and anti-human CD28 antibodies
- BMS-933043
- Flow cytometer

Procedure:

- Label the purified CD4+ T cells with CFSE according to the manufacturer's protocol.
 Typically, cells are incubated with 1-5 μM CFSE for 10-15 minutes at 37°C.[6]
- Quench the staining reaction by adding complete RPMI-1640 medium.
- · Wash the cells to remove excess CFSE.
- Activate the CFSE-labeled T cells with anti-CD3 and anti-CD28 antibodies in a 96-well plate as described in Protocol 2.
- Add BMS-933043 at various concentrations.
- Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division
 will result in a halving of the CFSE fluorescence intensity, allowing for the tracking of cell
 proliferation.[6]
- Quantify the percentage of proliferating cells and the number of cell divisions in the presence of different concentrations of BMS-933043.

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